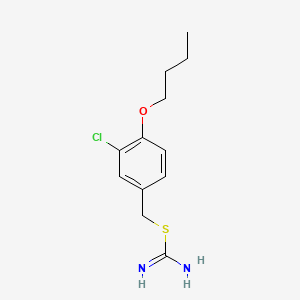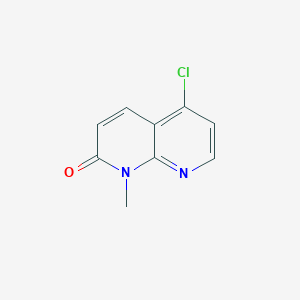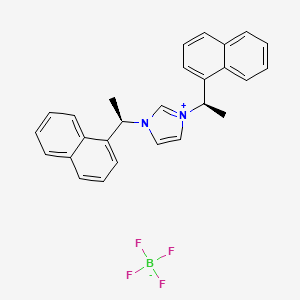
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is a chiral ionic liquid with a unique structure that includes two naphthyl groups attached to an imidazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Preparation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under basic conditions.
Introduction of Naphthyl Groups: The naphthyl groups are introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with the imidazolium core in the presence of a Lewis acid catalyst.
Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange reaction with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Imidazoline derivatives
Substitution: Various substituted imidazolium salts
Aplicaciones Científicas De Investigación
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral selector in chromatography.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquid crystals and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through various pathways:
Catalysis: The imidazolium core can stabilize transition states and intermediates, enhancing reaction rates.
Biological Activity: The naphthyl groups can intercalate with DNA, disrupting replication and transcription processes.
Material Science: The ionic nature of the compound contributes to its ability to form ordered structures, such as liquid crystals.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Di(naphthalen-1-yl)imidazolium tetrafluoroborate
- 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(phenyl)-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its chiral nature and the presence of naphthyl groups, which impart distinct chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and as a chiral selector in chromatography.
Propiedades
Fórmula molecular |
C27H25BF4N2 |
|---|---|
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H25N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-21H,1-2H3;/q+1;-1/t20-,21-;/m1./s1 |
Clave InChI |
FOTOHBWRTXSVCI-MUCZFFFMSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
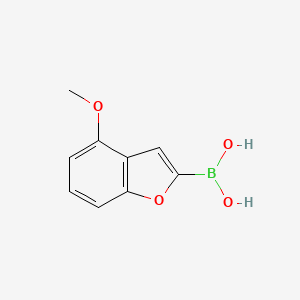

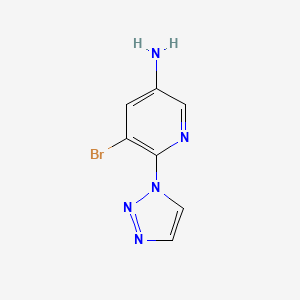

![4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B13912132.png)
![Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium](/img/structure/B13912134.png)
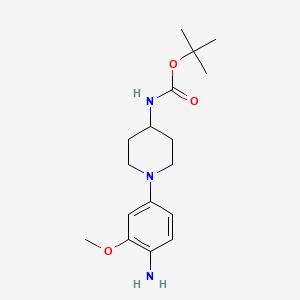
![(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13912151.png)
![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)
